molecular formula C11H13NO5S B1274277 3-(4-Acetylamino-benzenesulfonyl)-propionic acid CAS No. 300670-60-4

3-(4-Acetylamino-benzenesulfonyl)-propionic acid

Cat. No.: B1274277
CAS No.: 300670-60-4
M. Wt: 271.29 g/mol
InChI Key: OHZRFPJQOHWDNK-UHFFFAOYSA-N
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Description

3-(4-Acetylamino-benzenesulfonyl)-propionic acid is an organic compound with a complex structure that includes an acetylamino group, a benzenesulfonyl group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylamino-benzenesulfonyl)-propionic acid typically involves multiple steps. One common method starts with the acetylation of 4-aminobenzenesulfonyl chloride to form 4-acetylamino-benzenesulfonyl chloride. This intermediate is then reacted with propionic acid under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylamino-benzenesulfonyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-(4-Acetylamino-benzenesulfonyl)-propionic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)benzenesulfonyl fluoride
  • Sulfanilamide
  • Benzenesulfonyl fluoride

Uniqueness

3-(4-Acetylamino-benzenesulfonyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

3-(4-Acetylamino-benzenesulfonyl)-propionic acid (CAS No. 300670-60-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a complex structure that includes an acetylamino group, a benzenesulfonyl group, and a propionic acid moiety. Its unique combination of functional groups suggests a diverse range of biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Electrophilic Aromatic Substitution : Similar to other benzenesulfonyl compounds, it may engage in electrophilic aromatic substitution reactions, allowing it to modify proteins and enzymes involved in inflammatory pathways.
  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses and pain pathways, similar to other sulfonamide derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an alternative therapeutic agent in treating infections.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

A series of studies have assessed the biological activity of this compound through various assays:

  • Cytotoxicity Assays : The compound was tested for cytotoxic effects on human cell lines. Results indicated low toxicity at therapeutic concentrations, making it a candidate for further development .
  • Enzyme Inhibition Assays : The compound demonstrated IC50 values indicating significant inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

In Vivo Studies

In animal models, this compound has shown promise in reducing inflammation and pain:

  • Myocardial Infarction Model : In studies involving coronary occlusion in rats, administration of the compound prior to ligation resulted in reduced myocardial infarction size, suggesting cardioprotective effects .
  • Anti-inflammatory Efficacy : Models of induced arthritis showed that treatment with the compound led to decreased swelling and pain scores compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-(Acetylamino)benzenesulfonyl fluorideContains a fluoride substituentAntimicrobial and anti-inflammatory
SulfanilamideClassic sulfonamide structureBroad-spectrum antibacterial
Benzenesulfonyl fluorideLacks acetylamino groupPrimarily used as a reactive intermediate

The comparison highlights the unique aspects of this compound, particularly its balance between reactivity and stability, which may enhance its therapeutic potential compared to traditional sulfonamide drugs.

Properties

IUPAC Name

3-(4-acetamidophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8(13)12-9-2-4-10(5-3-9)18(16,17)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRFPJQOHWDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389051
Record name 3-(4-Acetylamino-benzenesulfonyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300670-60-4
Record name 3-[[4-(Acetylamino)phenyl]sulfonyl]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300670-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Acetylamino-benzenesulfonyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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